molecular formula C10H13N3OS B3008658 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438225-52-6

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3008658
CAS RN: 438225-52-6
M. Wt: 223.29
InChI Key: NMQJIFNWKSGGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation . Additionally, these compounds have been investigated for their antimicrobial properties and their ability to form different tautomeric structures, which can influence their hydrogen-bonding interactions and crystal packing .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further functionalized to create a variety of substituted compounds. For instance, it can be brominated and then subjected to an Ullmann reaction to introduce different aryl groups . Other synthetic routes involve the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones, which can be alkylated to produce N- and S-alkyl derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can exhibit different tautomeric forms, such as the 1H- and 3H-tautomers. These tautomers can coexist in the same crystal and are linked by hydrogen bonds resembling Watson-Crick base pairs . The presence of different substituents can influence the tautomeric preference and the overall molecular conformation, which is stabilized by intramolecular hydrogen bonds and can lead to the formation of various supramolecular structures in the crystalline state .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. These reactions can lead to the formation of polymorphic forms with different hydrogen-bonding patterns and supramolecular arrangements . The introduction of nitroso groups and other substituents can significantly alter the electronic structure of the pyrimidinone molecules, affecting their reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds can exhibit antimicrobial activity, with some derivatives showing higher activity than reference drugs against certain strains of bacteria and fungi . The electronic structure and charge distribution of these molecules can be studied using density functional theory (DFT) calculations, providing insights into their chemical reactivity and potential biological activity . Additionally, the solvate structures and tautomeric forms can affect the crystal packing and stability of these compounds .

Scientific Research Applications

Synthesis Routes and Intermediate Applications

  • Synthesis Methods : A study by Davoodnia et al. (2009) discusses a new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the importance of this compound in chemical synthesis processes (Davoodnia et al., 2009).

  • Iminophosphorane Synthesis : Fang et al. (2008) explored the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane, indicating its utility in creating a variety of substituted compounds (Fang, Hu, & Ding, 2008).

Antitumor Applications

  • Antitumor Activity : Research by Hafez and El-Gazzar (2017) shows the synthesis of thieno[2,3-d]pyrimidine derivatives and their potent anticancer activity, highlighting the compound's significance in developing new cancer treatments (Hafez & El-Gazzar, 2017).

  • Dual Inhibitor for Cancer Therapy : Gangjee et al. (2009) synthesized classical and nonclassical thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are potential antitumor agents (Gangjee et al., 2009).

Applications in Microtubule Targeting

  • Microtubule Targeting Agents : Devambatla et al. (2016) conducted studies on 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents effective against multidrug-resistant cancer cells, showcasing the compound's relevance in advanced cancer therapy (Devambatla et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and assessed their antimicrobial activity, indicating its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Future Directions

The future research directions for “3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one” could include studying its synthesis, properties, and potential biological activities. Given the reported activities of similar compounds, it could be interesting to explore its potential as a drug candidate, particularly against bacterial targets like Mycobacterium tuberculosis .

properties

IUPAC Name

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJIFNWKSGGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.